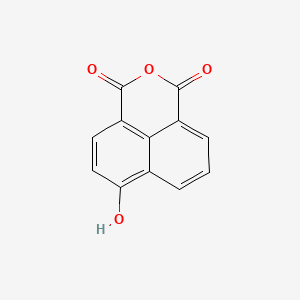

4-Hydroxy-1,8-naphthalic anhydride

Übersicht

Beschreibung

4-Hydroxy-1,8-naphthalic anhydride is a useful research compound. Its molecular formula is C12H6O4 and its molecular weight is 214.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-Hydroxy-1,8-naphthalic anhydride (4-HNA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer applications. This article reviews the biological activity of 4-HNA, focusing on its mechanisms of action, synthesis of derivatives, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of naphthalene with an anhydride functional group and a hydroxyl group at the 4-position. Its structure allows for various modifications that enhance its biological properties, including increased solubility and binding affinity to biological targets.

Mechanisms of Biological Activity

The biological activity of 4-HNA primarily stems from its ability to interact with DNA and various cellular components. Key mechanisms include:

- DNA Intercalation : 4-HNA acts as a DNA intercalator, inserting itself between base pairs in the DNA helix. This interaction disrupts normal DNA function and can lead to cytotoxic effects in cancer cells .

- Topoisomerase Inhibition : Compounds derived from 4-HNA have been shown to inhibit topoisomerase I and II enzymes, which are crucial for DNA replication and transcription. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Production : The compound can induce oxidative stress by generating ROS, which contributes to cell death through mechanisms such as lipid peroxidation and DNA damage .

Synthesis of Derivatives

Various derivatives of 4-HNA have been synthesized to enhance its biological activity. Notable examples include:

- Carborane Conjugates : These derivatives exhibit improved DNA-binding properties and enhanced anticancer activity. Studies have shown that carborane-modified naphthalimides significantly increase cytotoxicity against cancer cell lines such as HepG2 .

- Phthalimide-containing Derivatives : The introduction of phthalimide pharmacophores into the structure of 4-HNA has been reported to improve anticancer efficacy while reducing toxicity towards normal cells. For instance, derivatives tested on HeLa cells showed IC50 values indicating potent anticancer activity .

Table 1: Summary of Biological Activity Studies on this compound Derivatives

| Compound Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Carborane-modified Naphthalimides | HepG2 | 3.12–30.87 | DNA intercalation, Topo II inhibition |

| Phthalimide-containing Derivatives | HeLa | 0.47 | Topo I inhibition, ROS production |

| Naphthalimide-Acridinyl Hybrids | MCF-7 | 14.66 | Topo I inhibition |

| Naphthalimide-triazole Derivatives | H1975 (Lung) | Not specified | Antitumor activity via unknown mechanisms |

Recent Advances

Recent studies have focused on the development of fluorescent probes based on 4-HNA derivatives. These probes are designed for targeted imaging in cancer research, allowing for real-time monitoring of cellular processes . The incorporation of fluorescent properties enhances the utility of these compounds in both therapeutic and diagnostic applications.

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes

4-HNA is widely used as a fluorescent probe due to its strong emission properties. It can intercalate into DNA, allowing for visualization in biological studies.

- Case Study: Fluorescence Imaging

In cancer research, 4-HNA has been utilized to visualize cellular uptake and localization within lysosomes, demonstrating its potential as a tool for studying cellular processes .

Biological Applications

The compound serves as a labeling reagent in biological systems because of its stability and fluorescence. It has been investigated for:

- DNA Binding : Exhibiting strong affinity for DNA, it acts as a DNA intercalator.

- Anticancer Properties : Research indicates that 4-HNA can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) .

Medical Applications

In medicine, 4-HNA derivatives have shown promise as:

- Anticancer Agents : They inhibit tumor growth through mechanisms such as DNA intercalation and receptor tyrosine kinase inhibition .

- Drug Development : The compound's ability to modify biological pathways makes it a candidate for developing new therapeutic agents.

Organic Electronics

4-Hydroxy-1,8-naphthalic anhydride is utilized in the production of:

- Organic Light Emitting Diodes (OLEDs) : Its fluorescent properties are harnessed to enhance the efficiency of OLEDs .

- Fluorescent Dyes : Used in textiles and food industries due to its bright fluorescence .

Photonic Devices

The compound finds applications in:

- Solar Energy Collectors : As a fluorescent dye that enhances light absorption .

- Liquid Crystal Displays (LCDs) : Employed as a fluorescent dichroic dye to improve display quality .

Data Tables

| Application Area | Specific Use | Notable Properties |

|---|---|---|

| Chemistry | Fluorescent dye | Strong emission under UV light |

| Biology | DNA intercalator | High binding affinity for DNA |

| Medicine | Anticancer agent | Induces apoptosis through ROS generation |

| Industry | OLEDs | Enhances light emission |

| Industry | Fluorescent brightening agents | Strong yellow-green fluorescence |

HepG2 Cell Line Study

A study involving HepG2 cells demonstrated that treatment with 4-HNA led to G0/G1 phase cell cycle arrest and apoptosis via ROS-mediated pathways. This highlights its potential use in cancer therapy .

Fluorescence Imaging Techniques

Research has shown that 4-HNA can effectively label cellular components, providing insights into cellular mechanisms and aiding in diagnostic applications .

Eigenschaften

IUPAC Name |

8-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O4/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)16-12(8)15/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKXHILYGIQGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10421722 | |

| Record name | 6-Hydroxy-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52083-08-6 | |

| Record name | 6-Hydroxy-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.